2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide is an organic compound that features a brominated phenoxy group and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-bromo-3-methylphenol with cyclopentylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(4-substituted-3-methylphenoxy)-N-cyclopentylacetamide derivatives.
Oxidation: Formation of 2-(4-bromo-3-carboxyphenoxy)-N-cyclopentylacetamide.
Reduction: Formation of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylamine.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may facilitate binding to hydrophobic pockets, while the cyclopentylacetamide moiety can interact with polar regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
- 2-(4-fluoro-3-methylphenoxy)-N-cyclopentylacetamide
- 2-(4-iodo-3-methylphenoxy)-N-cyclopentylacetamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can enhance binding affinity and selectivity in certain applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUQCISINDKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.